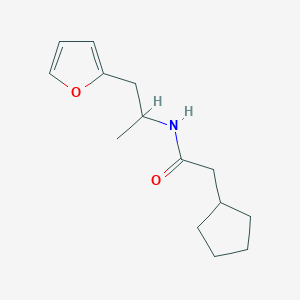

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[1-(furan-2-yl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(9-13-7-4-8-17-13)15-14(16)10-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMFEHNMZXEZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide typically involves the following steps:

Formation of the furan-2-yl propan-2-yl intermediate: This can be achieved through the reaction of furan with propan-2-yl halide under basic conditions.

Cyclopentylation: The intermediate is then reacted with cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.

Acetamide formation: Finally, the acetamide moiety is introduced by reacting the cyclopentyl intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

2-(furan-2-yl)propan-2-ol: Similar structure but lacks the cyclopentyl and acetamide groups.

N-(1-(furan-2-yl)propan-2-yl)acetamide: Lacks the cyclopentyl group.

2-cyclopentylacetamide: Lacks the furan and propan-2-yl groups.

Uniqueness

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is unique due to the combination of the cyclopentyl, furan, and acetamide groups

Biological Activity

Overview

2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is an organic compound characterized by its unique structural features, including a cyclopentyl group, a furan ring, and an acetamide moiety. Its molecular formula is with a molecular weight of 235.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The furan ring can engage with enzymes or receptors, potentially modulating their activity. The acetamide group is capable of forming hydrogen bonds with biological macromolecules, influencing their functional dynamics.

Pharmacological Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. These properties are crucial in the development of therapeutic agents aimed at treating pain and inflammation-related conditions.

Inhibitory Activity

A notable aspect of the biological activity of this compound is its potential as an inhibitor of various kinases, which are pivotal in numerous signaling pathways involved in cell growth and metabolism. For instance, studies have shown that compounds structurally related to this compound can inhibit GSK-3β (Glycogen Synthase Kinase 3 Beta), a kinase implicated in several diseases, including cancer and neurodegenerative disorders .

Synthesis and Biological Evaluation

In a study involving the synthesis of several analogues, compounds similar to this compound were evaluated for their biological activity. The most active derivatives displayed significant inhibitory effects on key kinases, with IC50 values ranging from nanomolar to micromolar concentrations .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | GSK-3β | 8 |

| Compound B | IKK-β | 50 |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2 cells) revealed that some derivatives did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups that may enhance its biological activity compared to structurally similar compounds.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclopentyl, Furan, Acetamide | Potential anti-inflammatory effects |

| N-(1-(furan-2-yl)propan-2-yl)acetamide | Lacks cyclopentyl group | Limited biological activity |

| 2-cyclopentylacetamide | Lacks furan and propan-2-yl groups | Different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic pathway for 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the cyclopentyl group to the acetamide backbone under basic conditions. Optimization requires selecting solvents (e.g., DMF), controlling temperatures (room temp to reflux), and using coupling agents like carbodiimides. Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization. Scalability can be enhanced using continuous flow reactors to improve efficiency .

Q. Which analytical methods are critical for verifying the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for identifying protons and carbons in the cyclopentyl and furan moieties. High-Performance Liquid Chromatography (HPLC) confirms purity (>95%), while Infrared (IR) spectroscopy verifies functional groups (e.g., acetamide carbonyl stretch at ~1650 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen) at room temperature. Use desiccants to mitigate moisture absorption. Avoid exposure to strong acids/bases. Conduct regular stability assessments via HPLC to detect degradation products .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized using statistical experimental design for this compound's synthesis?

- Methodological Answer : Apply factorial design or response surface methodology (RSM) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can model nonlinear effects of reaction time and temperature on yield. Use ANOVA to identify significant factors and optimize conditions with minimal experimental runs .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental yields in the synthesis of this acetamide?

- Methodological Answer : Cross-validate computational models (e.g., density functional theory) with experimental kinetics data. Adjust solvent effects or transition-state geometries in simulations. Verify intermediate structures using 2D NMR (e.g., HSQC, COSY) or mass spectrometry. Re-evaluate purity and stereochemistry if yield discrepancies persist .

Q. What role do advanced spectroscopic techniques play in elucidating the dynamic behavior of this compound under varying physiological conditions?

- Methodological Answer : Variable-temperature NMR and time-resolved IR spectroscopy track conformational changes in response to pH or temperature shifts. Pair these with molecular dynamics simulations to predict interactions with biological targets (e.g., enzymes). Surface plasmon resonance (SPR) can quantify binding affinities in real time .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in assays involving this compound?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Confirm compound purity via HPLC and rule out solvent interference (e.g., DMSO cytotoxicity). Investigate stereochemical purity, as enantiomers may exhibit divergent activities. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Tables for Key Data

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| 1H NMR | δ 1.5–2.0 ppm (cyclopentyl CH2), δ 6.2–7.4 ppm (furan protons) | Structural confirmation |

| HPLC | Retention time: 8.2 min (C18 column, MeCN:H2O 70:30) | Purity assessment (>95%) |

| X-ray Crystallography | Space group P21/c, Z = 4 | Stereochemical resolution |

| Synthetic Optimization | Design Approach | Outcome |

|---|---|---|

| Reaction Temperature | Central composite design (RSM) | Identified optimal range: 60–80°C |

| Catalyst Loading | 2k factorial design | 10 mol% gave 85% yield vs. 5 mol% (62%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.